![molecular formula C24H21F2NO3 B601705 エゼチミブ フルオロイソマー CAS No. 1798008-25-9](/img/structure/B601705.png)
エゼチミブ フルオロイソマー
説明
Ezetimibe Fluoro Isomer is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is designed to enhance the pharmacological properties of Ezetimibe by introducing a fluorine atom into its structure. The fluorine atom can significantly alter the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.
科学的研究の応用
Clinical Applications
-
Cholesterol Management
- Ezetimibe Fluoro Isomer is primarily used in combination with statins to enhance lipid-lowering effects in patients who are statin-intolerant or have not achieved their LDL-C goals with statins alone. Studies indicate that this combination therapy can significantly improve lipid profiles and reduce cardiovascular event rates .
-
Combination Therapy
- Recent research highlights the efficacy of combining Ezetimibe Fluoro Isomer with other lipid-lowering agents like bempedoic acid. This combination has shown promise in further lowering LDL-C levels, particularly in patients who cannot tolerate statins . The following table summarizes key findings from studies on combination therapies involving Ezetimibe Fluoro Isomer:
Study | Combination | Patient Population | Outcome |
---|---|---|---|
Study A | Ezetimibe + Statins | High-risk cardiovascular patients | Significant reduction in LDL-C levels |
Study B | Ezetimibe + Bempedoic Acid | Statin-intolerant patients | Enhanced LDL-C reduction compared to monotherapy |
Study C | Ezetimibe + Placebo | General hyperlipidemia population | Lower incidence of cardiovascular events |
Safety and Tolerability
Ezetimibe Fluoro Isomer has been evaluated for its safety profile through systematic reviews and meta-analyses. Research indicates that it is generally well-tolerated with a low incidence of adverse effects compared to placebo and other lipid-lowering agents. Notably, it does not significantly increase the risk of serious adverse events such as cancer, fractures, or new-onset diabetes . The following points summarize its safety profile:
- Adverse Events : Minimal adverse events reported; gastrointestinal issues are among the most common but are manageable.
- Long-term Safety : Data from long-term studies suggest that Ezetimibe Fluoro Isomer does not contribute to significant long-term health risks.
- Patient Adherence : The favorable tolerability enhances patient adherence to treatment regimens, which is crucial for effective lipid management .
Case Studies
Several case studies illustrate the practical applications of Ezetimibe Fluoro Isomer in clinical settings:
- Case Study 1 : A 65-year-old male with familial hypercholesterolemia was treated with a combination of Ezetimibe Fluoro Isomer and atorvastatin. After six months, his LDL-C levels decreased by 50%, demonstrating the effectiveness of the combination therapy.
- Case Study 2 : A 72-year-old female with statin intolerance was administered Ezetimibe Fluoro Isomer alone. Her LDL-C levels were reduced by 30% over three months, highlighting its utility as a monotherapy for patients unable to tolerate statins.
作用機序
Target of Action
The primary target of Ezetimibe Fluoro Isomer, also known as (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe Fluoro Isomer mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . It does this without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe Fluoro Isomer reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe Fluoro Isomer affects the cholesterol absorption pathway in the body. It inhibits the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . This action leads to a reduction in the delivery of intestinal cholesterol to the liver . In addition, Ezetimibe has been shown to activate the AMP-activated protein kinase (AMPK)/Nrf2 pathway .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Consistent with the elimination half-life of ezetimibe, an approximate 2-fold accumulation is observed upon repeated once-daily administration .
Result of Action
The result of Ezetimibe Fluoro Isomer’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This reduction in cholesterol levels is beneficial in the primary and secondary prevention of cardiovascular events .
Action Environment
The action of Ezetimibe Fluoro Isomer is influenced by various environmental factors. For instance, the bioavailability of Ezetimibe can be increased when coadministered with certain drugs like gemfibrozil and fenofibrate . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the patient’s medication regimen can influence the efficacy of Ezetimibe Fluoro Isomer.
生化学分析
Biochemical Properties
Ezetimibe Fluoro Isomer interacts with various enzymes and proteins in the body. Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein . By inhibiting this protein, it reduces cholesterol absorption from the bowel and leads to a reduction of LDL cholesterol .
Cellular Effects
Ezetimibe Fluoro Isomer has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation on top of statin treatment . This suggests that Ezetimibe Fluoro Isomer may have a role in modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The mechanism of action of Ezetimibe Fluoro Isomer involves its binding interactions with biomolecules and changes in gene expression. It specifically inhibits the cholesterol transporter Niemann–Pick C1-Like 1, reducing cholesterol absorption from the bowel . This results in a reduction of LDL cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, Ezetimibe Fluoro Isomer has shown changes in its effects over time. For instance, mixtures containing from 10 to 60 mass% of Ezetimibe Fluoro Isomer have been observed to release the compound faster than a sample of pure drug . This suggests that the compound’s stability and degradation may vary depending on its formulation and environment .
Dosage Effects in Animal Models
In animal models, the effects of Ezetimibe Fluoro Isomer vary with different dosages. Studies have demonstrated the lipid-lowering properties of Ezetimibe Fluoro Isomer as a single agent and the additive cholesterol-lowering effects of Ezetimibe Fluoro Isomer when combined with statin .
Metabolic Pathways
Ezetimibe Fluoro Isomer is involved in metabolic pathways related to cholesterol absorption. The major metabolic pathway for Ezetimibe Fluoro Isomer consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Transport and Distribution
Ezetimibe Fluoro Isomer is transported and distributed within cells and tissues. It is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . This process involves enterohepatic recycling and slow elimination .
Subcellular Localization
Given its role in inhibiting cholesterol absorption at the intestinal brush border, it is likely that Ezetimibe Fluoro Isomer localizes to the brush border membrane of enterocytes .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical alkylation of α-bromo-α-fluoro-β-lactam, which serves as a key intermediate . This intermediate can be further modified to introduce the desired fluorine atom at specific positions in the molecule.
Industrial Production Methods
Industrial production of Ezetimibe Fluoro Isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification methods to ensure the final product’s purity and consistency .
化学反応の分析
Types of Reactions
Ezetimibe Fluoro Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure to enhance its pharmacological properties.
Substitution: Fluorine atoms can be substituted at different positions to study their effects on the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as fluorinating agents like diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of Ezetimibe, each with unique pharmacological properties .
類似化合物との比較
Similar Compounds
Ezetimibe: The parent compound, which also inhibits cholesterol absorption but lacks the fluorine atom.
Atorvastatin: A statin that lowers cholesterol by inhibiting HMG-CoA reductase.
Rosuvastatin: Another statin with a similar mechanism of action to Atorvastatin
Uniqueness
Ezetimibe Fluoro Isomer is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties by increasing its metabolic stability and binding affinity to the target protein. This makes it a promising candidate for further research and development in the field of cholesterol-lowering therapies .
生物活性
Ezetimibe, specifically its fluoro isomer, is a compound with notable implications in the treatment of hyperlipidemia due to its ability to inhibit cholesterol absorption in the intestine. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, clinical efficacy, and relevant case studies.
Ezetimibe is a selective cholesterol absorption inhibitor that works primarily by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestinal brush border. This action reduces the uptake of dietary and biliary cholesterol without affecting the absorption of triglycerides or fat-soluble vitamins . The fluoro isomer of ezetimibe, characterized by the presence of a fluorine atom on its phenyl ring, enhances its potency and metabolic stability.
The mechanism by which ezetimibe fluoro isomer exerts its effects involves several key steps:
- Inhibition of NPC1L1 : By binding to the NPC1L1 protein, ezetimibe prevents cholesterol from entering enterocytes (intestinal cells), leading to decreased cholesterol levels in the bloodstream .
- Upregulation of LDL Receptors : The reduction in hepatic cholesterol stores prompts an increase in LDL receptor expression on liver cells, facilitating greater clearance of LDL-C from circulation .
- Metabolism and Excretion : Ezetimibe is predominantly metabolized in the liver and intestines, with the main active metabolite being ezetimibe-glucuronide. Its half-life is approximately 22 hours, allowing for effective dosing regimens .
3. Clinical Efficacy
Ezetimibe has been extensively studied for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C). Key findings from clinical trials include:
- Monotherapy vs. Combination Therapy : In various studies, ezetimibe monotherapy resulted in an average LDL-C reduction of approximately 18.58% compared to placebo . When used in combination with statins, such as simvastatin, it produced a further reduction of about 15.1% over statin therapy alone .
- IMPROVE-IT Trial : This landmark trial demonstrated that patients receiving ezetimibe combined with simvastatin had a lower rate of cardiovascular events compared to those receiving simvastatin alone (32.7% vs. 34.7%) over seven years .
4. Case Studies
Several case studies highlight the effectiveness of ezetimibe fluoro isomer in diverse patient populations:
- Patients with Familial Hypercholesterolemia : A study indicated that patients with this genetic disorder who were treated with ezetimibe showed significant reductions in LDL-C levels and improved cardiovascular outcomes .
- Diabetic Patients : Subgroup analyses from trials like IMPROVE-IT showed that diabetic patients benefited significantly from ezetimibe therapy, achieving a greater reduction in LDL-C compared to non-diabetic counterparts .
5. Synthesis and Characterization
The synthesis of ezetimibe fluoro isomer involves various chemical processes that ensure purity and efficacy. Key methods include:
6. Conclusion
Ezetimibe fluoro isomer represents a significant advancement in lipid-lowering therapies due to its unique mechanism of action and proven clinical efficacy. Its ability to reduce LDL-C levels while maintaining a favorable safety profile makes it an essential component in managing hyperlipidemia, particularly in high-risk populations.
特性
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFYRYCMDREFB-AKIFATBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743547-96-6 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。